N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of acenaphthylene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring both acenaphthylene and nitrophenoxy moieties, suggests potential for interesting chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acenaphthylene moiety: This can be achieved through cyclization reactions involving naphthalene derivatives.
Introduction of the nitrophenoxy group: This step often involves nucleophilic substitution reactions where a nitrophenol derivative reacts with an appropriate acylating agent.
Amidation reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The acenaphthylene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or sulfonyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-nitrophenoxy)acetamide: can be compared with other acenaphthylene derivatives and nitrophenoxy compounds.
Acenaphthylene derivatives: Known for their aromatic properties and use in organic synthesis.
Nitrophenoxy compounds: Often used in the synthesis of dyes, pigments, and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may impart unique chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(12-26-18-7-2-1-6-17(18)22(24)25)21-16-11-10-14-9-8-13-4-3-5-15(16)20(13)14/h1-7,10-11H,8-9,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTJRMATTNPOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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